4-{5-[2-(4-Methoxyphenyl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine
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Overview
Description
4-{5-[2-(4-Methoxyphenyl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring. The compound is characterized by the presence of a methoxyphenyl group attached via an ethenyl linkage. This structure imparts unique chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-{5-[2-(4-Methoxyphenyl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine typically involves multiple steps
Oxadiazole Ring Formation: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Pyridine Ring Introduction: The pyridine ring can be introduced via a condensation reaction with the oxadiazole intermediate.
Methoxyphenyl Group Attachment: The methoxyphenyl group is typically introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the ethenyl linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-{5-[2-(4-Methoxyphenyl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting double bonds to single bonds.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-{5-[2-(4-Methoxyphenyl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-{5-[2-(4-Methoxyphenyl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 4-{5-[2-(4-Methoxyphenyl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine include:
5-[2-(4-Methoxyphenyl)ethenyl]indolines: These compounds share the methoxyphenyl and ethenyl groups but differ in the heterocyclic ring structure.
5-(4-Methoxyphenyl)-1H-indoles: These compounds have a similar methoxyphenyl group but are based on an indole ring.
Properties
CAS No. |
832129-00-7 |
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Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethenyl]-5-pyridin-4-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H13N3O2/c1-20-14-5-2-12(3-6-14)4-7-15-18-19-16(21-15)13-8-10-17-11-9-13/h2-11H,1H3 |
InChI Key |
XPXBDFRKDRXYKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NN=C(O2)C3=CC=NC=C3 |
Origin of Product |
United States |
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